molecular formula C18H22ClNS2 B13755252 Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride CAS No. 73150-37-5

Ethanamine, 2-((6,11-dihydrodibenzo(b,e)thiepin-11-yl)thio)-N,N-dimethyl-, hydrochloride

Cat. No.: B13755252
CAS No.: 73150-37-5
M. Wt: 352.0 g/mol
InChI Key: MWYZUWVRTUXKKR-UHFFFAOYSA-N
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Description

2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride can be achieved through multiple synthetic routes. One common method involves the reaction of benzocbenzothiepin derivatives with appropriate amines under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure consistency and efficiency. The process would include precise control of temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides .

Mechanism of Action

The mechanism of action of 2-(6,11-Dihydrobenzocbenzothiepin-11-ylsulfanyl)ethyl-dimethylazaniumchloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

73150-37-5

Molecular Formula

C18H22ClNS2

Molecular Weight

352.0 g/mol

IUPAC Name

2-(6,11-dihydrobenzo[c][1]benzothiepin-11-ylsulfanyl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C18H21NS2.ClH/c1-19(2)11-12-20-18-15-8-4-3-7-14(15)13-21-17-10-6-5-9-16(17)18;/h3-10,18H,11-13H2,1-2H3;1H

InChI Key

MWYZUWVRTUXKKR-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCSC1C2=CC=CC=C2CSC3=CC=CC=C13.[Cl-]

Origin of Product

United States

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